
Methyl 3,5-dihydroxyphenylacetate
Descripción general
Descripción
Methyl 3,5-dihydroxyphenylacetate is a phenylacetic acid derivative. It is a known metabolite of Curvularia Siddiqui and has been extracted from the culture mycelia of Curvularia lunata supported on culture medium .
Synthesis Analysis
The synthesis of Methyl 3,5-dihydroxyphenylacetate involves the use of (3,5-Dihydroxy-phenyl)-acetic acid (5 g, 29.7 mmol) dissolved in MeOH (30 mL). Catalytic amounts of thionyl chloride (-0.25 ml_) are added and the solution is stirred at room temperature overnight .Molecular Structure Analysis
The molecular formula of Methyl 3,5-dihydroxyphenylacetate is C9H10O4. Its molecular weight is 182.17 . The SMILES string representation is COC(=O)Cc1cc(O)cc(O)c1 .Physical And Chemical Properties Analysis
Methyl 3,5-dihydroxyphenylacetate has a molecular weight of 182.17. It has a melting point of 109-112 °C . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Biochemical Research
Methyl 3,5-dihydroxyphenylacetate is utilized in biochemical research due to its role as a metabolite of Curvularia Siddiqui . It’s extracted from the culture mycelia of Curvularia lunata , which is supported on a culture medium containing yeast, malt extract, and glucose . This compound is significant in studying fungal metabolism and the biochemical pathways involved in phenylacetic acid derivatives.
Pharmaceutical Research
In pharmaceutical research, this compound is a reagent in the synthesis of fungal metabolites like cytosporones A, C, J, K, and N . These metabolites have potential therapeutic applications, making Methyl 3,5-dihydroxyphenylacetate valuable for drug discovery and development processes.
Medicine
Methyl 3,5-dihydroxyphenylacetate has been identified as having antiviral activities. It’s been found to inhibit enterovirus replication in cell-based assays, suggesting potential use in developing antiviral therapies .
Agriculture
While specific applications in agriculture are not directly mentioned, the compound’s role as a metabolite of Curvularia species indicates its relevance in plant pathology and agricultural biochemistry research. Understanding its function could lead to insights into plant-fungal interactions and the development of fungal resistance strategies in crops .
Material Science
The compound’s properties as a phenylacetic acid derivative make it a candidate for material science research, particularly in the synthesis of new organic compounds with potential applications in creating novel materials .
Environmental Applications
Methyl 3,5-dihydroxyphenylacetate’s role in the synthesis of fungal metabolites and its extraction from fungal cultures suggest its relevance in environmental studies, particularly in understanding the decomposition processes and the role of fungi in the ecosystem .
Safety And Hazards
Methyl 3,5-dihydroxyphenylacetate is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, washing with plenty of soap and water (P302 + P352) .
Propiedades
IUPAC Name |
methyl 2-(3,5-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSBPHXMGSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342212 | |
| Record name | Methyl 3,5-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dihydroxyphenylacetate | |
CAS RN |
4724-10-1 | |
| Record name | Methyl 3,5-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dihydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 3,5-dihydroxyphenylacetate in the synthesis of side-chain analogues of Δ6a,10a-tetrahydrocannabinol?
A1: Methyl 3,5-dihydroxyphenylacetate serves as a crucial starting material in the synthesis of a target molecule, 1-hydroxy-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-ylacetic acid. [] The synthesis utilizes a Pechmann condensation reaction between methyl 3,5-dihydroxyphenylacetate and ethyl 4-methyl-2-oxocyclohexane-1-carboxylate, ultimately leading to the formation of the desired pyran structure found in the target compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





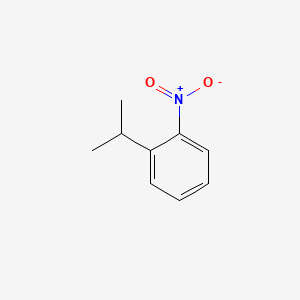
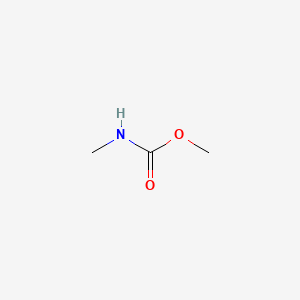
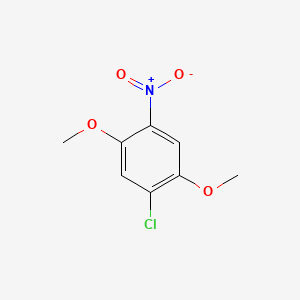
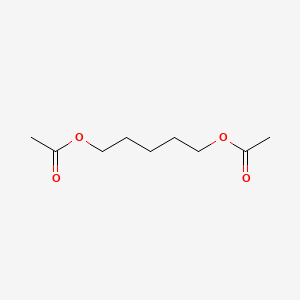
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)

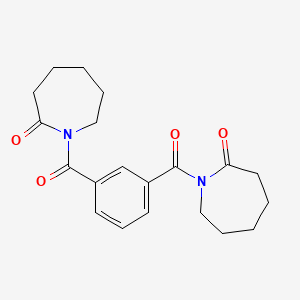
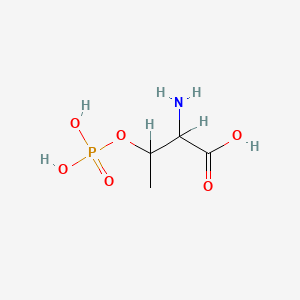


![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
